molecular formula C29H25N3O7 B11292145 ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B11292145
M. Wt: 527.5 g/mol
InChI Key: QYLXNVSHKZNEDX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methoxybenzyl group: This step often involves a nucleophilic substitution reaction.

    Acylation and esterification: The final steps involve acylation to introduce the acetamido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

Biological Activity

Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuro-pyrimidine core structure that is known for its diverse biological activities. The synthesis of this compound generally involves multi-step organic reactions, including:

  • Formation of the Benzofuro-Pyrimidine Core : This involves cyclization reactions that create the fused ring structure.
  • Acetamido Group Introduction : The acetamido moiety is typically introduced through acylation reactions.
  • Esterification : The final step often involves esterification to form the ethyl ester.

While specific synthetic pathways for this compound were not detailed in the search results, similar compounds often utilize methods such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrimidine and benzofuro compounds have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Thymidylate Synthase Inhibition : Many pyrimidine derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS have demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cell lines such as MCF-7 and HCT-116 .
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Some studies report significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Cell Cycle Arrest : By inhibiting DNA synthesis, these compounds can cause cell cycle arrest at the S phase.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Anticancer Efficacy : A study evaluating a series of benzofuro-pyrimidine derivatives found that certain compounds exhibited IC50 values below 5 µM against multiple cancer cell lines, outperforming standard chemotherapeutics .
  • Antimicrobial Assessment : Another investigation reported that a related compound demonstrated MIC values as low as 0.5 µg/mL against E. coli, showcasing its potential as a new antimicrobial agent .

Properties

Molecular Formula

C29H25N3O7

Molecular Weight

527.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

QYLXNVSHKZNEDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53

Origin of Product

United States

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